molecular formula C14H12N2O4 B12451073 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol

Cat. No.: B12451073
M. Wt: 272.26 g/mol
InChI Key: FFIUPJVDRBDRII-UHFFFAOYSA-N
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Description

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol is an aromatic compound characterized by the presence of a nitro group, a methyl group, and a hydroxyl group

Preparation Methods

The synthesis of 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol typically involves the condensation of 2-methyl-3-nitroaniline with 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. The compound’s anti-inflammatory effects are believed to be due to its inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-[(2-methyl-3-nitrophenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C14H12N2O4/c1-9-12(3-2-4-13(9)16(19)20)15-8-10-5-6-11(17)7-14(10)18/h2-8,17-18H,1H3

InChI Key

FFIUPJVDRBDRII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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